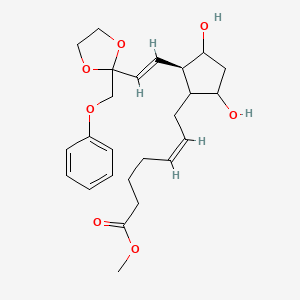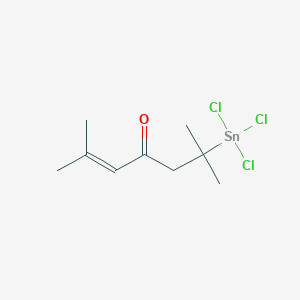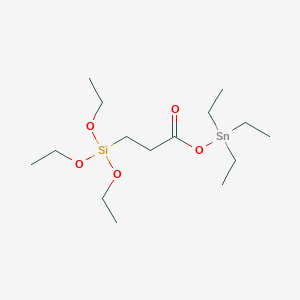
4,4-Diethoxy-9,9-diethyl-7-oxo-3,8-dioxa-4-sila-9-stannaundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Diethoxy-9,9-diethyl-7-oxo-3,8-dioxa-4-sila-9-stannaundecane: is a chemical compound known for its unique structure and properties It belongs to a class of organosilicon compounds that contain both silicon and tin atoms within their molecular framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethoxy-9,9-diethyl-7-oxo-3,8-dioxa-4-sila-9-stannaundecane typically involves the reaction of organosilicon and organotin precursors under controlled conditions. One common method involves the reaction of diethylsilane with diethoxytin oxide in the presence of a catalyst. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced organosilicon and organotin species.
Substitution: Substitution reactions involve the replacement of ethoxy groups with other functional groups, such as halides or alkyl groups, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed:
Oxidation: Formation of silicon and tin oxides.
Reduction: Formation of reduced organosilicon and organotin compounds.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4,4-Diethoxy-9,9-diethyl-7-oxo-3,8-dioxa-4-sila-9-stannaundecane is used as a precursor in the synthesis of advanced materials, including polymers and ceramics. Its unique structure allows for the creation of materials with enhanced thermal and mechanical properties.
Biology: In biological research, this compound is explored for its potential as a bioactive agent. Its organotin component is of particular interest due to its potential antimicrobial and anticancer properties.
Medicine: The compound’s potential medicinal applications are being investigated, particularly in the development of novel drug delivery systems. Its ability to form stable complexes with various biomolecules makes it a promising candidate for targeted drug delivery.
Industry: In the industrial sector, this compound is used as a catalyst in various chemical reactions, including polymerization and cross-coupling reactions. Its catalytic properties are attributed to the presence of both silicon and tin atoms, which can facilitate a range of chemical transformations.
Wirkmechanismus
The mechanism of action of 4,4-Diethoxy-9,9-diethyl-7-oxo-3,8-dioxa-4-sila-9-stannaundecane involves its interaction with molecular targets through its organosilicon and organotin components. The silicon atoms can form strong bonds with oxygen and carbon atoms, while the tin atoms can interact with various functional groups, facilitating catalytic processes. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, allowing it to participate in redox reactions and electron transfer processes.
Vergleich Mit ähnlichen Verbindungen
4,4-Diethoxy-7,7-dimethyl-3,8-dioxa-4,7-disiladecane: This compound is similar in structure but contains two silicon atoms instead of a silicon and tin combination.
4,4,7,7-Tetraethoxy-3,8-dioxa-4,7-disiladecane: Another similar compound with a different arrangement of ethoxy groups and silicon atoms.
Uniqueness: 4,4-Diethoxy-9,9-diethyl-7-oxo-3,8-dioxa-4-sila-9-stannaundecane is unique due to the presence of both silicon and tin atoms within its molecular structure. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to compounds containing only silicon or tin. Its ability to form stable complexes and catalyze various reactions makes it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
58566-92-0 |
|---|---|
Molekularformel |
C15H34O5SiSn |
Molekulargewicht |
441.22 g/mol |
IUPAC-Name |
triethylstannyl 3-triethoxysilylpropanoate |
InChI |
InChI=1S/C9H20O5Si.3C2H5.Sn/c1-4-12-15(13-5-2,14-6-3)8-7-9(10)11;3*1-2;/h4-8H2,1-3H3,(H,10,11);3*1H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
IVVQKKSPBVPGCT-UHFFFAOYSA-M |
Kanonische SMILES |
CCO[Si](CCC(=O)O[Sn](CC)(CC)CC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


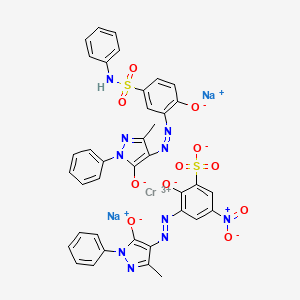
![[(Methoxymethyl)selanyl]benzene](/img/structure/B14622794.png)
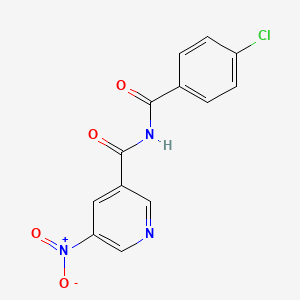



![5-[(4-Fluoro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14622816.png)
![4-[(3-Chloroprop-2-en-1-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14622823.png)




